

1-Methyl-3-propylimidazolium iodide synthesis protocol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *1-Methyl-3-propylimidazolium iodide*

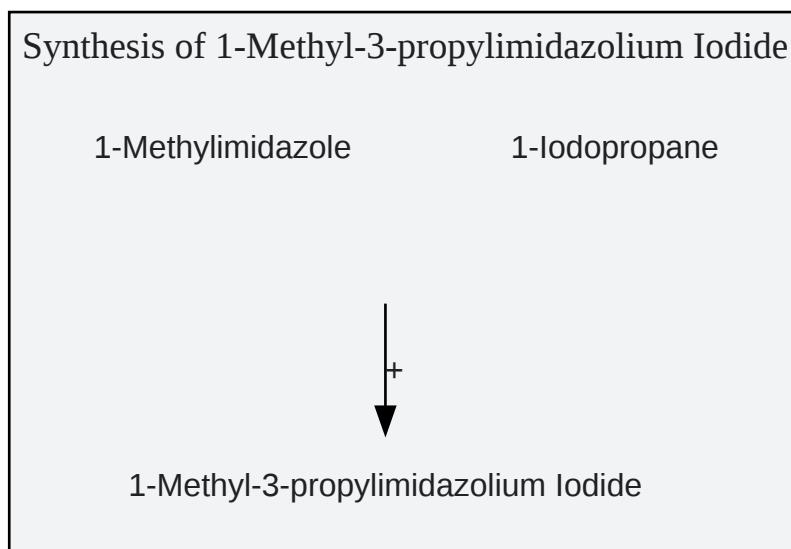
Cat. No.: B053215

[Get Quote](#)

An In-depth Technical Guide to the Synthesis of **1-Methyl-3-propylimidazolium Iodide**

Introduction

1-Methyl-3-propylimidazolium iodide, often abbreviated as [PMIM]I or MPII, is an ionic liquid (IL) that has garnered significant interest in various scientific fields. Ionic liquids are salts that are liquid at or near room temperature, and their unique properties, such as low vapor pressure, high thermal stability, and tunable physicochemical characteristics, make them suitable for a wide range of applications. [PMIM]I, in particular, has been extensively studied as a non-aqueous electrolyte component in dye-sensitized solar cells (DSSCs).^{[1][2][3]} This guide provides a detailed protocol for the synthesis, purification, and characterization of **1-methyl-3-propylimidazolium iodide** for researchers, scientists, and professionals in drug development and materials science.


Synthesis Pathway

The most common and straightforward method for synthesizing **1-methyl-3-propylimidazolium iodide** is through a quaternization reaction. This involves the N-alkylation of an imidazole derivative. Two primary pathways are generally employed:

- Alkylation of 1-methylimidazole: This is the most frequently cited method, where 1-methylimidazole is reacted with an propyl halide, specifically 1-iodopropane.^{[2][4]}

- Alkylation of 1-propylimidazole: An alternative route involves the reaction of 1-propylimidazole with a methylating agent, such as methyl iodide.[1][5]

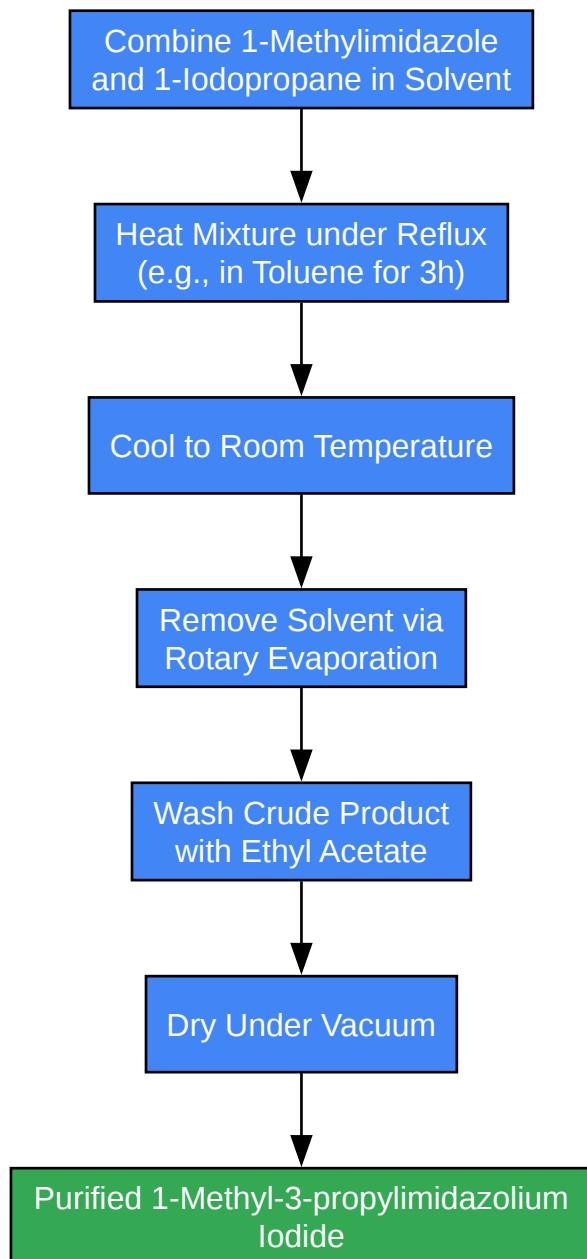
This guide will focus on the first and more common pathway.

[Click to download full resolution via product page](#)

Caption: Chemical reaction for the synthesis of **1-methyl-3-propylimidazolium iodide**.

Experimental Protocols

The following protocol details the synthesis of **1-methyl-3-propylimidazolium iodide** via the alkylation of 1-methylimidazole with 1-iodopropane.


Materials and Equipment

- 1-Methylimidazole ($C_4H_6N_2$)
- 1-Iodopropane (C_3H_7I)
- Toluene or another suitable solvent (e.g., benzene)[1]
- Ethyl acetate (for washing)
- Round-bottom flask

- Reflux condenser
- Magnetic stirrer with heating mantle
- Rotary evaporator
- Standard glassware

Procedure

- Reaction Setup: In a round-bottom flask, dissolve 1-methylimidazole in a suitable solvent like toluene. The reaction can be performed with equimolar amounts of the reactants.
- Addition of Alkylating Agent: While stirring, slowly add 1-iodopropane to the solution of 1-methylimidazole. This reaction is often exothermic, so controlled addition is recommended.
- Reaction Conditions: Heat the reaction mixture under reflux. The reaction time can vary, but a duration of 3 hours is often sufficient for completion when using toluene as a solvent.[\[1\]](#)
- Product Isolation: After the reaction is complete, cool the mixture to room temperature. The product, **1-methyl-3-propylimidazolium iodide**, may precipitate out or form a viscous liquid.
- Purification:
 - Remove the solvent using a rotary evaporator.
 - Wash the crude product several times with a solvent in which the ionic liquid is immiscible, such as ethyl acetate or diethyl ether, to remove any unreacted starting materials.[\[6\]](#)
 - Decant the washing solvent.
- Drying: Dry the purified product under vacuum to remove any residual solvent. The final product is typically a clear, dark yellow viscous liquid.[\[2\]](#)

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of **1-methyl-3-propylimidazolium iodide**.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₇ H ₁₃ IN ₂	[3]
Molecular Weight	252.10 g/mol	[3][7]
Appearance	Clear dark yellow viscous liquid	[2]
Melting Point	17.0 °C	[1]
Boiling Point	301-304 °C	[1]
Density	1.54 g/cm ³	[1]
Purity	≥97.0% to ≥98.0% (HPLC)	[1][3][8]
Water Solubility	Soluble	[1]

Reaction Parameters and Yields

Reactant 1	Reactant 2	Solvent	Reaction Time	Temperature	Reported Yield	Reference
1-Methylimidazole	1-Iodopropane	Toluene	3 hours	Heating	97.0%	[1]
1-Propylimidazole	Methyl Iodide	Benzene	-	-	-	[1]

Note: Specific reaction conditions such as temperature and yield for the benzene route were not detailed in the provided search results.

Characterization

The identity and purity of the synthesized **1-methyl-3-propylimidazolium iodide** are typically confirmed using various analytical techniques:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are used to confirm the chemical structure of the imidazolium cation. While specific spectral data for **1-methyl-3-propylimidazolium iodide** was not found in the search results, analogous spectra for similar imidazolium-based ionic liquids are well-documented.[9][10]
- High-Performance Liquid Chromatography (HPLC): HPLC is often used to determine the purity of the final product, with commercial suppliers guaranteeing purities of $\geq 98.0\%$.[3]

Safety and Handling

1-Methyl-3-propylimidazolium iodide is an irritant and should be handled with appropriate personal protective equipment (PPE).

- Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[7][11]
- Precautions:
 - Avoid breathing dust, fumes, gas, mist, vapors, or spray.[11]
 - Wear protective gloves, protective clothing, eye protection, and face protection.[11]
 - Use in a well-ventilated area or under a fume hood.
- First Aid:
 - In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]
 - In case of skin contact: Wash with plenty of soap and water.[11]
 - If inhaled: Move the person to fresh air.[11]
- Storage: Store in a dry, cool, and well-ventilated place. Keep the container closed when not in use and protect from light and moisture.[1][11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. lookchem.com [lookchem.com]
- 2. 1-METHYL-3-PROPYLIMIDAZOLIUM IODIDE | 119171-18-5 [chemicalbook.com]
- 3. 1-Methyl-3-propylimidazolium iodide = 98.0 HPLC 119171-18-5 [sigmaaldrich.com]
- 4. 1-Methyl-3-propylimidazolium iodide, ≥98.0% (HPLC) | 119171-18-5 | www.ottokemi.com [ottokemi.com]
- 5. 1-methyl-3-propylimidazolium iodide | CAS#:119171-18-5 | Chemsric [chemsrc.com]
- 6. rroij.com [rroij.com]
- 7. 1-Methyl-3-propylimidazolium Iodide | C7H13IN2 | CID 12971008 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-Methyl-3-propyl-imidazolium-iodide (PMIM I), 25 g, CAS No. 119171-18-5 | Ionic Liquids | Solvents | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
- 9. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 10. rsc.org [rsc.org]
- 11. georganics.sk [georganics.sk]
- To cite this document: BenchChem. [1-Methyl-3-propylimidazolium iodide synthesis protocol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b053215#1-methyl-3-propylimidazolium-iodide-synthesis-protocol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com